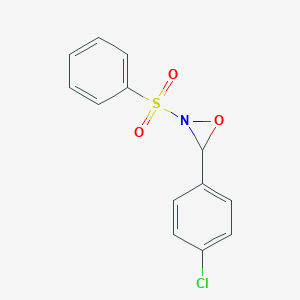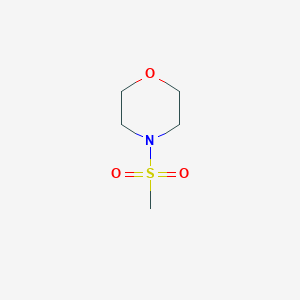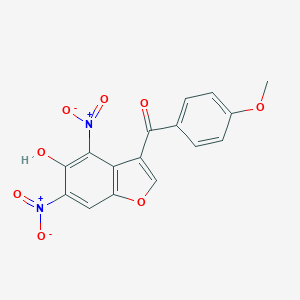
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine, also known as CPPO, is a synthetic organic compound that has gained significant attention in scientific research due to its unique properties. CPPO is a highly reactive oxidizing agent that has been used in various applications, including organic synthesis, material science, and biomedical research. In
Mechanism of Action
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine acts as an oxidizing agent by transferring an oxygen atom to a substrate. The mechanism of action of this compound involves the formation of an oxaziridine intermediate, which is highly reactive and can undergo a range of reactions. The oxaziridine intermediate can react with various functional groups, including alcohols, amines, and thiols, leading to the formation of the corresponding oxidized products. The mechanism of action of this compound is shown below:
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that this compound can induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and the activation of various signaling pathways. This compound has also been shown to inhibit the activity of various enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. In vivo studies have shown that this compound can induce liver damage and alter the expression of various genes involved in oxidative stress and inflammation.
Advantages and Limitations for Lab Experiments
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine has several advantages for use in lab experiments. It is a highly reactive oxidizing agent that can be used in a range of applications, including organic synthesis, material science, and biomedical research. This compound is also relatively easy to prepare and handle, making it a convenient reagent for lab experiments. However, this compound has several limitations. It is a highly reactive and potentially hazardous compound that requires careful handling and storage. This compound can also be difficult to control in some reactions, leading to unwanted side reactions or product mixtures.
Future Directions
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine has several potential future directions for research. One area of interest is the development of new synthetic methods for this compound and related oxaziridines. Another area of interest is the use of this compound in the modification of materials and the preparation of functionalized nanoparticles. In biomedical research, this compound may have potential applications in the study of oxidative stress and the development of new drugs. Finally, the use of this compound in the study of enzyme mechanisms and catalysis is an area of ongoing research.
Synthesis Methods
The synthesis of 3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine involves the reaction of 4-chlorobenzenesulfonyl chloride with N-hydroxyphthalimide in the presence of a base such as triethylamine. The resulting N-hydroxyphthalimide-4-chlorobenzenesulfonamide is then reacted with sodium hypochlorite to form this compound. The overall reaction is shown below:
Scientific Research Applications
3-(4-chlorophenyl)-2-(phenylsulfonyl)Oxaziridine has been widely used in scientific research due to its ability to act as a powerful oxidizing agent. It has been used in various applications, including the synthesis of organic compounds, the modification of materials, and the study of biological systems. This compound has been used to oxidize alcohols to aldehydes and ketones, to convert primary amines to nitro compounds, and to oxidize thiols to disulfides. In material science, this compound has been used to modify the surface properties of polymers and to prepare functionalized nanoparticles. In biomedical research, this compound has been used to study the role of oxidative stress in disease states and to investigate the mechanism of action of various drugs.
properties
IUPAC Name |
2-(benzenesulfonyl)-3-(4-chlorophenyl)oxaziridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-11-8-6-10(7-9-11)13-15(18-13)19(16,17)12-4-2-1-3-5-12/h1-9,13H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGKTUVGILINFAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 7-hydroxy-5-methylpyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B177775.png)
![(1R,9S,12R,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,2,14,16-Tetrahydroxy-12-[1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-3,10-dione](/img/structure/B177779.png)
![10-Chloro-10, 11-dihydrodibenz[b,f]thiepin](/img/structure/B177780.png)








![[[[[(2R,3S,4R,5R)-5-(6-amino-2-propylsulfanylpurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]-difluoromethyl]phosphonic acid](/img/structure/B177801.png)

